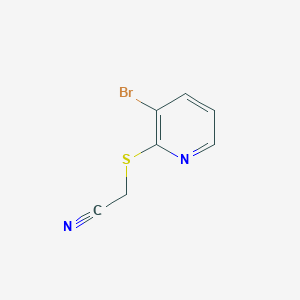

2-((3-Bromopyridin-2-yl)thio)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2S |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

2-(3-bromopyridin-2-yl)sulfanylacetonitrile |

InChI |

InChI=1S/C7H5BrN2S/c8-6-2-1-4-10-7(6)11-5-3-9/h1-2,4H,5H2 |

InChI Key |

ACUVXMFXJNZVOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)SCC#N)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromopyridin 2 Yl Thio Acetonitrile

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

This lack of data suggests that 2-((3-Bromopyridin-2-yl)thio)acetonitrile may be a novel compound, one that has not been synthesized, or one whose characterization has not been published in publicly indexed scientific literature. Without primary experimental data, any discussion of its specific spectral features would be purely hypothetical and would not meet the required standards of scientific accuracy.

Unable to Generate Article Due to Lack of Available Scientific Data

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific experimental data for the chemical compound This compound that would allow for the creation of the requested article on its "Advanced Spectroscopic and Structural Elucidation."

Multiple targeted searches were conducted to locate scholarly articles containing Infrared (IR), Raman spectroscopy, or X-ray crystallography data for this specific molecule. These searches, however, did not yield any publications with the necessary experimental details to fulfill the user's request for an in-depth scientific article. The searches consistently returned information on related but structurally different compounds, such as "2-(3-Bromopyridin-2-yl)acetonitrile," which lacks the critical thio-ether linkage specified in the subject compound.

Without access to published research findings on the vibrational frequencies, crystal structure, or other spectroscopic properties of this compound, it is not possible to generate a factually accurate and scientifically sound article that adheres to the provided outline. The creation of such an article would require speculation and fabrication of data, which would be misleading and scientifically unsound.

Therefore, the requested article cannot be produced at this time. Should relevant scientific research on this compound be published and become accessible, the generation of the requested article could be revisited.

Reactivity and Mechanistic Investigations of 2 3 Bromopyridin 2 Yl Thio Acetonitrile

Transformations at the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in 2-((3-Bromopyridin-2-yl)thio)acetonitrile is dominated by the presence of the bromine atom at the C3 position, which serves as a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the pyridine nitrogen generally deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is susceptible to nucleophilic substitution, a reaction influenced by the electronic properties of the pyridine nucleus. The electron-deficient character of the pyridine ring facilitates nucleophilic aromatic substitution (SNAr). In compounds like 3-halopyridines, direct displacement of the halide by a nucleophile can be challenging. However, the presence of activating groups can enhance reactivity. For this compound, the reaction with strong nucleophiles can lead to the displacement of the bromide.

For instance, reactions with secondary amines, such as piperidine (B6355638) or pyrrolidine, can result in the formation of the corresponding 3-amino-substituted pyridine derivatives. researchgate.net These reactions often require elevated temperatures and may be catalyzed by the presence of a base. The mechanism typically involves the addition of the nucleophile to the pyridine ring, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to restore aromaticity. The regioselectivity is dictated by the position of the leaving group and the electronic influence of the ring nitrogen and other substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the functionalization of aryl halides, including 3-bromopyridines. libretexts.org These reactions allow for the formation of new carbon-carbon bonds with high efficiency and functional group tolerance. The general catalytic cycle for these processes involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Suzuki Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org For this compound, a Suzuki reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding 3-aryl or 3-vinylpyridine (B15099) derivative. researchgate.net The choice of ligand, base, and solvent is crucial for achieving high yields, especially with heteroaryl halides. Bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction. organic-chemistry.org The reaction is widely used for synthesizing biaryl and polyolefin compounds. wikipedia.org

Table 1: Representative Conditions for Suzuki Coupling of Bromopyridines This table presents generalized conditions based on reactions with similar substrates.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Product Type |

| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Dioxane/H₂O | 60-100 | 3-Arylpyridine |

| 2 | Pd₂(dba)₃ (1-3) | P(t-Bu)₃ (2-6) | KF | THF | Room Temp - 65 | 3-Arylpyridine |

| 3 | Pd/C (5) | Ligand-free | K₂CO₃ | Isopropanol/H₂O | 80 | 3-Arylpyridine |

Sonogashira Reaction

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically cocatalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine (B128534), which can also serve as the solvent. scirp.org Reacting this compound with a terminal alkyne under Sonogashira conditions would produce a 3-alkynylpyridine derivative. scirp.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the issue of alkyne homocoupling. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines This table presents generalized conditions based on reactions with similar substrates.

| Entry | Palladium Catalyst (mol%) | Copper Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | THF/DMF | Room Temp - 70 |

| 2 | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 |

| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | --- | TMP | DMSO | Room Temp |

Negishi Reaction

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org The functionalization of this compound via a Negishi coupling would involve its reaction with an organozinc halide (e.g., alkyl-, aryl-, or vinylzinc halide) in the presence of a palladium catalyst. nih.gov Catalysts bearing bulky phosphine ligands, such as Pd(P(t-Bu)₃)₂, have been shown to be highly effective for coupling aryl chlorides and bromides. nih.govnih.gov

Table 3: Representative Conditions for Negishi Coupling of Aryl Halides This table presents generalized conditions based on reactions with similar substrates.

| Entry | Catalyst (mol%) | Reactant | Solvent | Temperature (°C) |

| 1 | Pd(P(t-Bu)₃)₂ (1-3) | Arylzinc chloride | THF | Room Temp - 65 |

| 2 | PdCl₂(dppf) (2-5) | Alkylzinc bromide | THF/DMA | 60-80 |

| 3 | NiCl₂(PCy₃)₂ (5) | Arylzinc iodide | THF | 50-70 |

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regiospecific functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organolithium intermediate. wikipedia.orgacs.org This intermediate can then be trapped by various electrophiles to introduce a new substituent.

In the case of this compound, several groups could potentially direct metalation. The pyridine nitrogen itself is a known, albeit relatively weak, directing group. acs.org More powerfully, the thioether linkage at the C2 position could direct lithiation to the C3 position. However, this position is already occupied by bromine, making a halogen-metal exchange a more likely event.

A more plausible DoM scenario involves the cooperative effect of the C2-thioether and the pyridine nitrogen directing lithiation to the C4 position. The sulfur atom of the thioether group and the nitrogen can coordinate with the lithium reagent, enhancing the acidity of the C4 proton and directing the deprotonation to this site. Subsequent quenching of the resulting C4-lithiated species with an electrophile (e.g., aldehydes, ketones, alkyl halides, CO₂) would introduce a new functional group at the C4 position, leading to a polysubstituted pyridine derivative. The choice of base (e.g., n-BuLi, s-BuLi, or LDA) and reaction conditions is critical to favor DoM over other potential side reactions, such as attack at the nitrile group or halogen-metal exchange.

Reactions of the Acetonitrile (B52724) Functionality

The acetonitrile group (–CH₂CN) is a versatile functional handle that can undergo a variety of transformations, primarily hydrolysis to form carboxylic acids or amides, and reduction to yield primary amines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that can be achieved under either acidic or basic conditions. organicchemistrytutor.comchemistrysteps.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. pressbooks.pub

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.com A series of proton transfers and tautomerization leads to the formation of an amide intermediate, 2-((3-Bromopyridin-2-yl)thio)acetamide. Under more vigorous acidic conditions (e.g., heating with concentrated acid), this amide will undergo further hydrolysis to yield the corresponding carboxylic acid, 2-((3-Bromopyridin-2-yl)thio)acetic acid, and an ammonium (B1175870) salt. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (B78521), the reaction begins with the nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. pressbooks.pub Protonation of the resulting intermediate by water yields a tautomer of an amide (an imidic acid), which quickly rearranges to the stable amide. chemistrysteps.com If mild conditions are used, 2-((3-Bromopyridin-2-yl)thio)acetamide can be isolated. However, with heating or a higher concentration of base, the amide is further hydrolyzed to the carboxylate salt of 2-((3-Bromopyridin-2-yl)thio)acetic acid. A final acidic workup step is then required to protonate the carboxylate and obtain the free carboxylic acid. organicchemistrytutor.compressbooks.pub

Enzymatic hydrolysis, using nitrilase or a combination of nitrile hydratase and amidase, offers a green alternative for converting nitriles to carboxylic acids or amides under very mild conditions, which can be advantageous for substrates with sensitive functional groups. researchgate.net

Reduction to Amines

The nitrile group can be reduced to a primary amine, providing a route to valuable ethylamine (B1201723) derivatives. This transformation typically involves catalytic hydrogenation or the use of chemical reducing agents.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). The reaction reduces the carbon-nitrogen triple bond to a single bond, yielding the primary amine 2-((3-Bromopyridin-2-yl)thio)ethan-1-amine. A potential side reaction is the formation of secondary and tertiary amines, which can be suppressed by adding ammonia (B1221849) or using specific catalyst systems.

Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product.

More recently, electrochemical methods have been developed for the selective reduction of nitriles. For example, the electroreduction of acetonitrile to ethylamine has been demonstrated with high selectivity using copper nanoparticle catalysts, avoiding the formation of secondary and tertiary amine byproducts often seen in thermocatalytic methods. nih.gov This approach offers a potentially greener and more selective route for the reduction of the acetonitrile group in this compound.

α-Carbon Reactivity: Deprotonation and Alkylation/Acylation Reactions

The methylene (B1212753) (CH₂) group in this compound is positioned between two electron-withdrawing groups: the nitrile (-C≡N) and the thioether (-S-). This dual activation significantly increases the acidity of the α-carbon protons, making them susceptible to deprotonation by a moderately strong base to form a resonance-stabilized carbanion.

The resulting nucleophilic carbanion is a versatile intermediate for the formation of new carbon-carbon bonds. It can readily participate in reactions with various electrophiles, such as alkyl halides or acyl chlorides, to yield substituted products. This reactivity is a cornerstone of carbanion chemistry and is expected to be a primary reaction pathway for this molecule.

Table 1: Representative Alkylation/Acylation Reactions

| Reagent | Base | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | NaH, LDA, K₂CO₃ | α-Alkylated Acetonitrile |

| Acyl Chloride (RCOCl) | NaH, LDA | β-Keto Nitrile |

This table represents expected reactions based on general chemical principles of α-cyano thioethers.

[2+3] Cycloaddition Reactions of the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, can potentially act as a dipolarophile in [2+3] cycloaddition reactions. This type of reaction involves the combination of a 1,3-dipole with a π-system to form a five-membered heterocyclic ring. For the nitrile group in this compound, a common reaction would be with an azide (B81097) (R-N₃) to form a tetrazole ring, a reaction often catalyzed by Lewis acids or metals.

While this reactivity is well-established for many nitriles, specific studies on this compound are not present in the current literature. However, based on general principles, this pathway remains a plausible transformation under appropriate conditions.

Reactivity of the Thioether Bridge

The sulfur atom of the thioether bridge is a key reactive center, primarily due to its nucleophilicity and its ability to exist in higher oxidation states. uni-goettingen.de

Oxidation to Sulfoxides and Sulfones

Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. youtube.com The reaction can be controlled to yield the desired product by careful selection of the oxidizing agent and stoichiometry. A single equivalent of a mild oxidant typically affords the sulfoxide (B87167), while stronger oxidants or an excess of the reagent will produce the sulfone.

Table 2: Common Oxidizing Agents for Thioethers

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) (1 eq.) | Sulfoxide | Low Temperature |

| Hydrogen Peroxide (H₂O₂) (1 eq.) | Sulfoxide | Stoichiometric control |

| m-Chloroperoxybenzoic acid (m-CPBA) (>2 eq.) | Sulfone | Room Temperature |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidation |

This table is based on general methods for the oxidation of thioethers.

The resulting sulfoxides and sulfones are valuable synthetic intermediates, as the sulfinyl and sulfonyl groups can act as leaving groups or activate adjacent protons.

Cleavage and Rearrangement Reactions Involving Sulfur

The carbon-sulfur bonds of the thioether are generally stable but can be cleaved under specific conditions. Reductive cleavage using dissolving metals, such as sodium in liquid ammonia, can break the C-S bond. Alternatively, certain transition metal catalysts can facilitate C-S bond cleavage, often for use in cross-coupling reactions. acs.org Thiyl radicals, generated via homolytic cleavage, can also initiate cyclization or other rearrangement cascades, though this is less common for stable aryl thioethers. nih.gov

Formation of Sulfonium (B1226848) Salts

The sulfur atom in a thioether is nucleophilic and can attack electrophiles, most commonly alkyl halides, to form a tertiary sulfonium salt. youtube.commasterorganicchemistry.com This S-alkylation reaction converts the neutral thioether into a positively charged sulfonium ion, which transforms the attached alkyl group into a potent electrophile and the sulfur moiety into a good leaving group. For example, reaction with methyl iodide would be expected to yield 2-((3-bromo-2-pyridinyl)(cyanomethyl)methylsulfonium) iodide.

Reaction Mechanism Elucidation and Kinetic Studies

Specific mechanistic and kinetic studies for this compound have not been reported in the surveyed literature. However, several aspects of its reactivity would be prime candidates for such investigation.

α-Carbon Acidity: Kinetic studies could determine the pKa of the α-protons, providing a quantitative measure of their acidity. This would allow for precise selection of basic conditions for deprotonation and subsequent functionalization.

Sulfur Nucleophilicity: The rate of S-alkylation to form a sulfonium salt could be measured to quantify the nucleophilicity of the thioether sulfur. This could be compared to other thioethers to understand the electronic influence of the 3-bromopyridin-2-yl group.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the transition states of the potential reactions. For instance, modeling the [2+3] cycloaddition with an azide could predict the activation energy and determine whether the reaction is thermodynamically favorable. Similarly, the mechanism of oxidation could be explored to understand the selectivity between sulfoxide and sulfone formation.

Such studies would provide fundamental insights into the molecule's behavior and enable the rational design of synthetic routes utilizing this compound as an intermediate.

Influence of Catalysis and Solvent Environment on Reaction Outcomes

The reactivity of this compound and its subsequent transformation into fused heterocyclic systems, such as thieno[2,3-b]pyridines, are significantly influenced by the choice of catalyst and the solvent environment. Mechanistic investigations have shown that these factors can dictate reaction rates, yields, and even the ultimate structural outcome of the cyclization process. The following subsections detail the research findings on how catalytic systems and solvent properties modulate the reaction pathways of this compound and its analogs.

Catalyst Effects on Cyclization

The intramolecular cyclization of this compound and related compounds can be achieved through different catalytic methods, primarily involving base-mediation or transition-metal catalysis.

Base-Catalyzed Cyclization:

In many synthetic routes, the cyclization to form the thieno[2,3-b]pyridine (B153569) core is facilitated by a base. The base abstracts a proton from the α-carbon of the nitrile group, generating a carbanion that then attacks the pyridine ring, displacing the bromide. The choice of base and its concentration are critical. Strong bases can promote the desired cyclization, while weaker bases might not be effective or could lead to side reactions.

For instance, in the synthesis of related 3-aminothieno[2,3-b]pyridine-2-carboxamides, a 10% aqueous solution of potassium hydroxide (KOH) in dimethylformamide (DMF) is used to first promote S-alkylation and then facilitate the subsequent intramolecular cyclization. nih.gov The reaction proceeds efficiently at room temperature, indicating that for this class of compounds, a strong base in a polar aprotic solvent provides a suitable environment for the cyclization.

Palladium-Catalyzed Cyclization:

Palladium catalysts are well-known for their efficacy in promoting C-C and C-heteroatom bond formations, including intramolecular cyclizations. rsc.org While specific studies detailing the palladium-catalyzed cyclization of this compound are not prevalent in the reviewed literature, the principles from related reactions are applicable. In such reactions, a palladium(0) species, often generated in situ from a palladium(II) precursor, would oxidatively add to the C-Br bond of the pyridine ring. This is followed by an intramolecular migratory insertion of the nitrile's α-carbon onto the palladium, and subsequent reductive elimination to yield the cyclized product and regenerate the palladium(0) catalyst.

The choice of palladium source and ligands can significantly impact the reaction's success. For example, in a study on the synthesis of substituted naphthalenes, various palladium(II) catalysts were investigated. kuleuven.be It was found that catalysts without a triphenylphosphine (B44618) ligand, such as PdCl2(CH3CN)2, were more effective than those with it, like PdCl2(PPh3)2. kuleuven.be This highlights the importance of optimizing the ligand environment around the metal center to achieve high yields.

The following table, based on a study of a palladium-catalyzed ring-opening reaction, illustrates how the choice of catalyst can influence reaction outcomes. A similar optimization would be necessary for the cyclization of this compound.

Table 1: Effect of Palladium Catalysts on a Related Cyclization Reaction This table is illustrative and based on a reaction for the synthesis of substituted naphthalenes, as direct data for the target compound was not available in the searched literature.

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | Pd(OAc)2 | No Reaction |

| 2 | PdCl2(PPh3)2 | No Reaction |

| 3 | PdCl2 | 45 |

| 4 | PdCl2(cod) | 60 |

| 5 | PdCl2(CH3CN)2 | 85 |

Solvent Environment Effects

In base-catalyzed cyclizations, polar aprotic solvents like dimethylformamide (DMF) are often employed. nih.gov DMF can effectively solvate the potassium cation from the KOH, leaving the hydroxide ion more available to act as a base. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.

In a study on the acid-mediated denitrogenative transformation for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, the choice of solvent had a pronounced effect on the reaction yield when using p-toluenesulfonic acid (PTSA) as a catalyst. The results of this study are summarized in the table below and demonstrate the importance of solvent screening in reaction optimization.

Table 2: Influence of Solvent on the Yield of a Related Thienopyridine Synthesis This table is based on the synthesis of thieno[2,3-c]pyridine derivatives and serves as an example of solvent effects in similar heterocyclic syntheses.

| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | PTSA | 110 | 45 |

| 2 | Dioxane | PTSA | 100 | 52 |

| 3 | 1,2-Dichloroethane (B1671644) (DCE) | PTSA | 80 | 65 |

| 4 | Acetonitrile | PTSA | 80 | 30 |

| 5 | 1,2-Dichloroethane (DCE) | TfOH | 80 | 80 |

As shown in the table, 1,2-dichloroethane (DCE) provided the highest yield with PTSA, and switching to a stronger acid, trifluoromethanesulfonic acid (TfOH), further improved the yield. This underscores the interplay between the catalyst and the solvent environment in achieving optimal reaction conditions. For the cyclization of this compound, a similar screening of solvents would be essential to maximize the yield of the desired thieno[2,3-b]pyridine product.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

No specific studies employing DFT for the geometry optimization or calculation of vibrational frequencies for 2-((3-Bromopyridin-2-yl)thio)acetonitrile were found. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, as well as predicted infrared and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There is no available FMO analysis for this compound. This type of analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the compound's reactivity and potential reaction sites.

Reaction Pathway Modeling and Transition State Characterization

No information is available regarding the modeling of reaction pathways or the characterization of transition states involving this compound.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR intensities)

While methods for the in silico prediction of NMR chemical shifts and IR intensities are common, the results of such calculations for this compound are not published. Experimental NMR data may exist for compound identification, but detailed computational predictions and comparisons are absent from the literature found.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies

No molecular dynamics simulation studies for the conformational analysis or ligand-binding properties of this compound have been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

There are no published QSAR models specifically developed for or including this compound for the purpose of derivative design.

Applications of 2 3 Bromopyridin 2 Yl Thio Acetonitrile As a Building Block in Advanced Organic Synthesis

Synthesis of Diverse Nitrogen- and Sulfur-Containing Heterocyclic Systems

The most prominent application of 2-((3-Bromopyridin-2-yl)thio)acetonitrile is as a precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. This class of compounds is of significant interest due to its wide range of biological activities. mdpi.com The synthesis typically proceeds via an intramolecular cyclization, leveraging the reactivity of the cyanomethyl group.

A key transformation for this precursor is the Thorpe-Ziegler reaction, a base-mediated intramolecular condensation. The base abstracts a proton from the active methylene (B1212753) carbon (adjacent to the cyano group), creating a nucleophile that attacks the C3 position of the pyridine (B92270) ring, displacing the bromide. Subsequent tautomerization yields the stable aromatic 3-aminothieno[2,3-b]pyridine-2-carbonitrile scaffold.

Alternatively, the related Gewald reaction methodology, a cornerstone in thiophene (B33073) synthesis, provides a strong basis for the utility of this compound. The Gewald reaction classically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur. acs.orgresearchgate.net In this context, the (cyanomethyl)thio moiety of the title compound is a pre-assembled synthon for an intermolecular Gewald reaction with various aldehydes and ketones, leading to highly substituted 2-aminothiophenes. More importantly, it is perfectly primed for intramolecular cyclization to form the thieno[2,3-b]pyridine (B153569) core, a reaction that has been successfully employed for analogous structures. researchgate.netmdpi.com

The resulting 3-aminothieno[2,3-b]pyridine is itself a versatile intermediate. The amino group can be acylated, alkylated, or used as a handle to build further fused rings, such as pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reaction Type | Resulting Scaffold | Potential Further Reactions |

|---|---|---|---|

| This compound | Intramolecular Cyclization (Thorpe-Ziegler) | 3-Aminothieno[2,3-b]pyridine | Acylation, Diazotization, Condensation |

| 3-Aminothieno[2,3-b]pyridine | Reaction with Formamide | Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine mdpi.com | N-Alkylation, Substitution |

| 3-Aminothieno[2,3-b]pyridine | Reaction with β-Ketoesters | Pyridothienopyrimidines | Functional group manipulation |

Development of Chemical Libraries for Drug Discovery

The creation of chemical libraries containing structurally diverse yet related molecules is fundamental to modern drug discovery. nih.gov this compound is an excellent starting material for generating such libraries, primarily based on the thieno[2,3-b]pyridine core.

Once the core 3-aminothieno[2,3-b]pyridine scaffold is synthesized, it presents multiple points for diversification:

The Amino Group (Position 3): This group can be readily acylated with a wide range of carboxylic acids or sulfonyl chlorides to introduce diverse substituents. researchgate.net

The Cyano Group (Position 2, if retained): The nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to an aminomethyl group, each providing new functional handles for further chemistry.

The Pyridine Ring: The original bromine atom at position 3 of the pyridine is transferred to position 6 of the thieno[2,3-b]pyridine product after cyclization. This bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino groups.

The Thioether (Position 7): The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can modulate the electronic properties and hydrogen-bonding capacity of the molecule.

This multi-directional approach allows for the rapid, parallel synthesis of a large library of analogues, which can then be screened for biological activity against various therapeutic targets.

Role in the Synthesis of Complex Bioactive Molecules and Natural Product Analogues

The thieno[2,3-b]pyridine scaffold, readily accessible from this compound, is a key feature in numerous reported bioactive molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. mdpi.comekb.eg

Notably, derivatives of thieno[2,3-b]pyridine have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase, a key target in anti-angiogenic cancer therapy. Others have been shown to act as chemosensitizers, restoring the activity of conventional anticancer drugs like topotecan. researchgate.net The parent compound provides a reliable entry point to synthesize analogues of these promising therapeutic agents. For instance, novel thieno[2,3-b]pyridine derivatives have shown potent anti-proliferative activity against colon cancer (HCT-116) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.comnih.gov

While not directly used in the synthesis of known natural products, the ability to construct the thieno[2,3-b]pyridine core makes it a valuable tool for creating structurally related analogues to probe biological systems.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives as Precursors or Ligands

Following the synthesis of a chemical library, the next logical step is to perform Structure-Activity Relationship (SAR) studies to understand how specific structural features influence biological activity. The thieno[2,3-b]pyridine scaffold derived from this compound is an ideal platform for such investigations.

Rational Design and Synthesis of Analogue Series

SAR studies begin with the rational design and synthesis of focused series of analogues. Based on an initial "hit" from a library screen, chemists can systematically modify different parts of the molecule. For example, in the development of thieno[2,3-b]pyridine-based kinase inhibitors, SAR studies have revealed key insights. nih.gov

Amide Substituent: The nature of the group attached to the 3-amino position is often critical for activity. SAR studies on related compounds have explored a variety of aryl and alkyl amides to optimize interactions with the target protein. researchgate.net

Pyridine Ring Substitution: The substituent at the 6-position (derived from the original bromo- group) often extends into a solvent-exposed region of a binding pocket, allowing for the introduction of diverse functionality to improve potency or pharmacokinetic properties. nih.gov

Lipophilicity: In some series, fusing a cycloalkyl ring to the pyridine moiety has been shown to increase lipophilicity and improve interactions within hydrophobic pockets of target enzymes. nih.gov

Elucidation of Structural Features Governing Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is governed by the distinct reactivity of its functional groups. Understanding these features is crucial for its effective use as a building block.

Active Methylene Group: The protons on the carbon between the cyano group and the sulfur atom are acidic (pKa is lowered by the electron-withdrawing effects of both groups), making this position the primary site for deprotonation and subsequent nucleophilic attack, which drives the key cyclization reactions. ntnu.no

Bromopyridine Moiety: The carbon-bromine bond on the pyridine ring is a key site for functionalization via organometallic cross-coupling reactions. This allows the introduction of carbon-carbon or carbon-nitrogen bonds, a fundamental strategy in modern medicinal chemistry.

Nitrile Group: The cyano group is a versatile functional group. researchgate.net It can be maintained in the final product or converted into other functionalities such as amides, carboxylic acids, or amines, significantly expanding the synthetic possibilities.

Thioether Linkage: The thioether is generally stable but can be selectively oxidized to the corresponding sulfoxide or sulfone. This modification alters the electronics, polarity, and hydrogen-bonding capabilities of the molecule, which can be crucial for fine-tuning biological activity.

Table 2: Summary of SAR Insights for Related Thieno[2,3-b]pyridine Scaffolds

| Position of Variation | General Observation from Analogous Series | Potential Impact on Activity | Reference |

|---|---|---|---|

| 3-Amido Group | Aryl amides are often crucial for potent activity. | Direct interaction with protein binding site (H-bonding, pi-stacking). | researchgate.net |

| 6-Position (from Br) | Amenable to a wide array of substituents via cross-coupling. | Modulates solubility, metabolic stability, and can access solvent-exposed regions. | nih.gov |

| 5,6-Fused Ring | Increased lipophilicity from fused cycloalkyl rings can enhance potency. | Improved binding in hydrophobic pockets. | nih.gov |

Applications in Material Science and Agrochemical Research as Synthetic Intermediates

While the primary projected use of this compound is in medicinal chemistry, its derivatives also hold potential in other fields.

Material Science: Fused heterocyclic systems like thieno[2,3-b]pyridines are π-conjugated structures. Such molecules are foundational to the field of organic electronics. Thienoacenes and related sulfur-containing heterocycles are explored as organic semiconducting materials for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.org The ability to functionalize the thieno[2,3-b]pyridine core at multiple positions allows for the tuning of its electronic properties (e.g., HOMO/LUMO levels), which is essential for designing new materials.

Agrochemical Research: The search for new pesticides with novel modes of action is a constant effort. Heterocyclic compounds are a rich source of agrochemical candidates. Indeed, various thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their insecticidal activity against pests like Aphis gossypii (cotton aphid), with some compounds showing promising results. nih.govresearchgate.net Therefore, this compound serves as a valuable intermediate for synthesizing libraries of compounds to be screened for potential use as insecticides, herbicides, or fungicides. researchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.